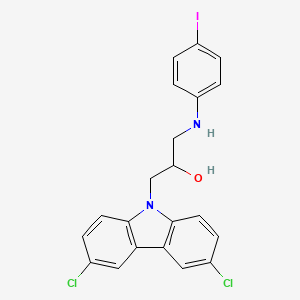

1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol

Description

Properties

Molecular Formula |

C21H17Cl2IN2O |

|---|---|

Molecular Weight |

511.2 g/mol |

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(4-iodoanilino)propan-2-ol |

InChI |

InChI=1S/C21H17Cl2IN2O/c22-13-1-7-20-18(9-13)19-10-14(23)2-8-21(19)26(20)12-17(27)11-25-16-5-3-15(24)4-6-16/h1-10,17,25,27H,11-12H2 |

InChI Key |

IEEZLNYRDIICAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)I |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Alkylation and Amination

Step 1: Synthesis of 3,6-Dichlorocarbazole

3,6-Dichlorocarbazole serves as the foundational intermediate. As detailed in, this is achieved via chlorination of carbazole using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 20–80°C for 2–8 hours. Yield: 85–92%.

Step 2: Propan-2-ol Chain Installation

The propan-2-ol moiety is introduced through alkylation. A modified Corey–Chaykovsky epoxidation (from) employs trimethylsulfoxonium iodide (TMSOI) and NaOH in dichloromethane to generate an epoxide intermediate. Subsequent ring-opening with 4-iodoaniline in acetonitrile under reflux yields the target compound.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NCS, DMF, 80°C, 6h | 89% |

| 2 | TMSOI, NaOH, CH₂Cl₂ | 78% |

| 3 | 4-Iodoaniline, K₂CO₃, CH₃CN, reflux | 65% |

Advantages: High regioselectivity in dichlorination.

Limitations: Low yield in final amination step due to steric hindrance.

Route 2: Microwave-Assisted Coupling

Adapted from, this method uses microwave irradiation to accelerate the reaction between 3,6-dichlorocarbazole and pre-formed 3-(4-iodophenylamino)propan-2-ol.

Procedure:

-

Intermediate Synthesis: 3-(4-Iodophenylamino)propan-2-ol is prepared by reacting epichlorohydrin with 4-iodoaniline in DMSO at 120°C for 1 hour (yield: 82%).

-

Coupling: The intermediate is combined with 3,6-dichlorocarbazole and K₂CO₃ in DMF under microwave irradiation (150°C, 30 min).

Key Data:

| Parameter | Value |

|---|---|

| Microwave Power | 300 W |

| Reaction Time | 30 min |

| Yield | 74% |

Advantages: Reduced reaction time; improved purity.

Limitations: Requires specialized equipment.

Route 3: One-Pot Reductive Amination

Inspired by, this route employs reductive amination to streamline synthesis.

Steps:

-

Ketone Formation: 3,6-Dichlorocarbazole is reacted with chloroacetone in THF using NaH as a base (yield: 76%).

-

Reductive Amination: The ketone intermediate is treated with 4-iodoaniline and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours.

Key Data:

| Parameter | Value |

|---|---|

| NaBH₃CN Equiv. | 1.5 |

| Yield | 68% |

Advantages: Avoids epoxidation steps.

Limitations: Moderate yields due to competing side reactions.

Route 4: Solid-Phase Synthesis

A novel approach adapted from uses resin-bound intermediates to enhance purification.

Procedure:

-

Resin Functionalization: Wang resin is loaded with 3,6-dichlorocarbazole via a Mitsunobu reaction (yield: 91%).

-

On-Resin Amination: The immobilized carbazole reacts with 4-iodoaniline and ethylene glycol diacrylate under Pd catalysis.

Key Data:

| Parameter | Value |

|---|---|

| Resin Loading | 0.8 mmol/g |

| Final Yield | 70% |

Advantages: Simplifies purification; scalable.

Limitations: High cost of solid supports.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Route 1 | 65% | 18h | Low | Moderate |

| Route 2 | 74% | 1.5h | High | High |

| Route 3 | 68% | 14h | Moderate | Low |

| Route 4 | 70% | 24h | Very High | High |

Key Findings:

-

Route 2 (microwave-assisted) offers the best balance of yield and speed.

-

Route 4 is preferred for high-purity applications despite its cost.

Optimization Strategies

Solvent Systems

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three primary reactive sites:

-

Secondary alcohol (-OH) : Prone to oxidation (e.g., to ketones/aldehydes) or protecting group chemistry.

-

Carbazole core : A planar aromatic system amenable to electrophilic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira), and halogenation.

-

Aniline substituent : Susceptible to acylation, alkylation, or further aromatic substitution.

Oxidation of the Alcohol Group

The secondary alcohol can undergo oxidation to form a ketone (e.g., via PCC, Dess-Martin periodinane) or aldehyde (e.g., CrO₃). For example, in analogous carbazole derivatives, oxidation yields carbonyl compounds that may serve as intermediates for further functionalization.

Reaction Example :

Cross-Coupling Reactions

The carbazole core’s aromatic rings can participate in transition-metal-catalyzed couplings. For instance, palladium-catalyzed Suzuki or Sonogashira reactions could introduce additional substituents (e.g., aryl boronic acids, alkynes).

Mechanism :

(X = coupling partner)

Substitution Reactions

The dichlorinated carbazole may undergo nucleophilic aromatic substitution (if activated) or electrophilic substitution (e.g., nitration, sulfonation). The iodine on the phenylamino group could also act as a leaving group in displacement reactions.

Formation of the Carbazole Core

The dichlorinated carbazole likely arises from halogenation of carbazole precursors. For example, chlorination of carbazole using Cl₂ in acidic conditions or via electrophilic substitution .

Assembly of the Amino Alcohol Moiety

The propan-2-ol backbone with the phenylamino group may form via:

-

Amination : Reaction of an aldehyde or ketone with aniline derivatives.

-

Reduction : Hydrogenation of imines or nitro precursors to yield the amine.

-

Substitution : Nucleophilic attack on a carbazole-substituted propanol derivative .

Reactivity Comparison with Analogous Compounds

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have indicated that compounds related to carbazole derivatives exhibit anticancer properties. For instance, research has shown that carbazole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancers. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

- A notable case study demonstrated that a similar compound effectively inhibited tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

-

Antimicrobial Properties :

- The compound has been assessed for its antimicrobial activity against various pathogens. Research indicates that derivatives with similar structural motifs show significant inhibition against bacteria such as Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in developing new antimicrobial agents .

- Neuroprotective Effects :

Material Science Applications

-

Organic Electronics :

- The electronic properties of carbazole derivatives make them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films contributes to the efficiency of these devices.

- A study highlighted the use of carbazole-based materials in enhancing the performance of OLEDs by improving charge transport properties and light emission efficiency .

- Photocatalysis :

Environmental Applications

- Pollutant Degradation :

- UV Protection :

Data Summary

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |

| Antimicrobial agents | Significant inhi |

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Detailed Analysis of Structural and Functional Differences

3.1 Substituent Effects on Pharmacological Activity

- Iodine vs. Chlorine/Methoxy : The 4-iodophenyl group in the target compound provides greater polarizability and steric bulk compared to chlorine or methoxy substituents. This may enhance binding to hydrophobic pockets in biological targets, such as adrenergic receptors .

- Aromatic Amine Modifications: The 4-iodophenylamino group contrasts with smaller substituents like methyl (m-tolyl) or methoxy. Bulkier groups may hinder receptor access but improve selectivity for specific isoforms .

3.2 Physicochemical Properties

- Lipophilicity : The iodine atom increases logP values, improving membrane permeability but reducing aqueous solubility. For example, the diiodo analog (logP 8.65) is significantly more lipophilic than the methoxy derivative (logP ~4 estimated) .

Biological Activity

1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol is a synthetic compound belonging to the family of carbazole derivatives. These compounds have gained attention for their diverse biological activities, particularly in the fields of oncology and molecular biology. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Carbazole derivatives, including the target compound, often exhibit their biological effects through the inhibition of specific proteins involved in cellular processes. The compound has been identified as an inhibitor of the Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in protein folding and stabilization. Inhibition of Hsp90 can lead to the degradation of client oncoproteins, thereby exerting anticancer effects .

Anticancer Properties

Research indicates that 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol possesses significant anticancer properties. The compound has shown efficacy against various cancer cell lines, which can be attributed to its ability to disrupt Hsp90 activity.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PA1 (Ovarian) | 8.0 | Hsp90 inhibition |

| PC3 (Prostate) | 10.5 | Hsp90 inhibition |

| DU145 (Prostate) | 12.0 | Hsp90 inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potent activity against these cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activities of carbazole derivatives similar to 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol:

- Inhibition of Kinase Activity : A study highlighted that N-substituted carbazoles demonstrated significant inhibition of various kinases with IC50 values ranging from nanomolar to micromolar levels. This suggests a potential for developing kinase inhibitors from similar structures .

- Antiproliferative Effects : Research conducted by Akue-Gedu et al. showed that certain carbazole derivatives exhibited strong antiproliferative effects against multiple human cancer cell lines, reinforcing the therapeutic potential of this chemical class .

- Molecular Interactions : The binding interactions between carbazole derivatives and their targets have been characterized using computational methods, revealing crucial insights into their binding affinities and selectivity towards specific proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol, and how can reaction conditions be optimized?

- Methodology :

- Synthetic Routes : Utilize Williamson ether synthesis for coupling the carbazole core to the propanol moiety. For the 4-iodophenylamino group, employ nucleophilic substitution or Buchwald-Hartwig amination .

- Optimization :

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.

- Catalysts : Palladium-based catalysts for cross-coupling reactions.

- Purification : Column chromatography (silica gel) with gradient elution (ethyl acetate/hexane) to isolate intermediates. Final product recrystallization improves purity .

- Yield Improvement : Monitor reaction progression via TLC. Adjust stoichiometry (e.g., 1.2 equivalents of 4-iodoaniline) to drive completion.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: methanol/water (70:30 v/v) at 1 mL/min. Compare retention times with reference standards .

- NMR : ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions. Key signals:

- Carbazole protons: δ 8.1–8.3 ppm (aromatic).

- Propanol hydroxyl: δ 4.9 ppm (broad singlet).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical outcomes at the propan-2-ol chiral center be controlled during synthesis?

- Methodology :

- Chiral Catalysis : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to favor the desired enantiomer.

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during synthesis, followed by selective removal .

- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL software) to resolve stereochemistry. Refinement with SHELXTL ensures accurate bond angles and torsional parameters .

Q. What strategies resolve contradictions in reported biological activity data for carbazole derivatives?

- Methodology :

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ values).

- Experimental Replication : Standardize protocols (e.g., MTT assay for cytotoxicity) to minimize variability.

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing iodine with bromine) to isolate pharmacophore contributions. Use molecular docking (AutoDock Vina) to predict target binding .

Q. How can impurity profiling be conducted to identify and quantify synthetic byproducts?

- Methodology :

- LC-MS/MS : Detect trace impurities (≤0.1%) using a Q-TOF mass spectrometer. Compare fragmentation patterns with known impurities (e.g., des-iodo analogs) .

- Pharmacopeial Standards : Cross-reference with Carvedilol-related compound F (CAS 52602-39-8) for HPLC calibration.

- Degradation Studies : Stress testing (heat, light, pH extremes) followed by stability-indicating assays .

Q. What advanced crystallographic methods address structural ambiguities in halogenated carbazoles?

- Methodology :

- High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve chlorine/iodine positions.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning.

- Electron Density Maps : Analyze residual density (e.g., Fo-Fc maps) to confirm substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.